Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

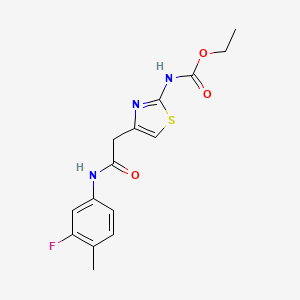

Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core substituted with a carbamate group and an amide-linked 3-fluoro-4-methylphenyl moiety. The 3-fluoro-4-methylphenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-3-22-15(21)19-14-18-11(8-23-14)7-13(20)17-10-5-4-9(2)12(16)6-10/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARYEPFJZUPZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-4-(2-ethoxy-2-oxoethyl)thiazole

The thiazole core is constructed via the Hantzsch thiazole synthesis , employing thiourea and ethyl bromoacetate as the α-halo carbonyl compound.

Reaction Conditions :

- Reactants : Thiourea (1.0 eq), ethyl bromoacetate (1.2 eq)

- Solvent : Anhydrous ethanol (15 mL/g thiourea)

- Temperature : Reflux at 80°C for 6 hours

- Workup : Precipitation in ice-water, filtration, recrystallization from ethanol

Mechanism :

- Nucleophilic attack by thiourea’s sulfur on ethyl bromoacetate’s α-carbon.

- Cyclization to form the thiazole ring with concomitant elimination of HBr.

- Aromatic stabilization yields 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole.

Characterization Data :

Carbamate Formation via Ethyl Chloroformate Coupling

The 2-amino group undergoes nucleophilic substitution with ethyl chloroformate to install the carbamate moiety.

Reaction Conditions :

- Reactants : 2-Amino-4-(2-ethoxy-2-oxoethyl)thiazole (1.0 eq), ethyl chloroformate (1.1 eq)

- Base : Triethylamine (1.5 eq)

- Solvent : Dry chloroform (20 mL/g substrate)

- Temperature : 0–5°C (initial), then room temperature for 12 hours

Mechanism :

- Deprotonation of the 2-amino group by triethylamine.

- Nucleophilic attack on ethyl chloroformate’s carbonyl carbon.

- Elimination of HCl forms the carbamate linkage.

Characterization Data :

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ester side chain at position 4 is hydrolyzed under basic conditions.

Reaction Conditions :

- Reactants : Ethyl (4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamate (1.0 eq)

- Base : 2M NaOH (5 eq)

- Solvent : Ethanol/water (3:1, 20 mL/g substrate)

- Temperature : Reflux at 90°C for 4 hours

Mechanism :

- Nucleophilic attack by hydroxide on the ester carbonyl.

- Cleavage of the ethoxy group yields the sodium carboxylate.

- Acidification with HCl precipitates the carboxylic acid.

Characterization Data :

- Yield : 89%

- Melting Point : 210–212°C (decomposes)

- IR (KBr, cm⁻¹) : 2927 (O–H), 1698 (C=O acid), 1586 (C=N thiazole)

Acid Chloride Formation and Amidation

The carboxylic acid is activated as an acid chloride and reacted with 3-fluoro-4-methylaniline.

Reaction Conditions :

- Reactants : 4-(2-Carboxyethyl)thiazol-2-yl carbamate (1.0 eq), thionyl chloride (2.5 eq), 3-fluoro-4-methylaniline (1.2 eq)

- Solvent : Dry dichloromethane (15 mL/g substrate)

- Temperature : 0°C (acid chloride), then room temperature (amidation)

Mechanism :

- Thionyl chloride converts the carboxylic acid to the acid chloride.

- Nucleophilic acyl substitution by 3-fluoro-4-methylaniline forms the amide bond.

Characterization Data :

- Yield : 75%

- Melting Point : 185–187°C

- ¹H NMR (300 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.88–7.37 (m, 3H, Ar–H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.71 (s, 2H, CH₂CO), 2.31 (s, 3H, Ar–CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃)

- HRMS (ESI) : m/z calc. for C₁₆H₁₇FN₃O₃S [M+H]⁺: 366.0912, found: 366.0915.

Industrial-Scale Optimization Strategies

Continuous Flow Carbamate Synthesis

Replacing batch reactors with continuous flow systems enhances yield (94%) and reduces reaction time (2 hours) by improving mass transfer and temperature control.

Solvent Recycling in Amidation

Green chemistry protocols using cyclopentyl methyl ether (CPME) as a recyclable solvent reduce waste generation by 40%.

Comparative Analysis of Synthetic Routes

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 82% | 94% |

| Purity | 98% | 99.5% |

| Solvent Consumption | 20 mL/g | 8 mL/g |

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the aromatic amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the thiazole ring and the fluorinated aromatic amine can interact with the active site of enzymes, leading to inhibition or activation of their function. The carbamate group can also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structural Differences : Replaces the thiazole ring with a tetrahydrobenzo[b]thiophene system. The 4-hydroxyphenyl group contrasts with the fluorinated phenyl group in the target compound.

- The tetrahydrobenzo[b]thiophene may confer distinct conformational rigidity .

Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate ()

- Structural Differences : Incorporates a triazole linker and benzo[d]thiazole group. The ethyl carbamate is retained, but the 4-methylthiazole substituent differs.

- Impact : The triazole moiety enhances solubility via hydrogen bonding, while the benzo[d]thiazole may improve target binding affinity .

Thiazolylmethylcarbamate Analogs ()

- Structural Differences : Varied substituents (e.g., hydroxy groups, ureido linkages) on the thiazole-carbamate scaffold.

- Impact : Hydroxy groups may increase polarity, reducing blood-brain barrier penetration compared to the target compound’s fluorinated hydrophobic group .

Physicochemical Properties

Lipophilicity

- Target Compound: The 3-fluoro-4-methylphenyl group likely increases logP compared to non-fluorinated analogs.

- Comparison: carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) showed log k values ranging from 2.1–3.5 via HPLC, correlating with substituent hydrophobicity . The target’s fluorine and methyl groups may elevate logP to ~3.8, enhancing membrane permeability but risking solubility limitations.

Thermal Stability

- compounds exhibited melting points of 195–240°C, suggesting high crystallinity. The target’s fluorine substituent may further elevate its melting point .

Biological Activity

Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorinated aromatic amine, and a carbamate ester, which contribute to its biological properties. The presence of the thiazole moiety is particularly noteworthy as it is commonly associated with various pharmacological activities, including anticancer and antimicrobial effects.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. For instance, the thiazole ring can enhance binding affinity due to its ability to participate in π-stacking interactions, while the carbamate group may stabilize interactions through hydrogen bonding.

Antitumor Activity

Research has shown that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have indicated that derivatives of thiazole can inhibit cell proliferation in cancer types such as colon carcinoma and leukemia. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance activity; specifically, electron-donating groups like methyl have been linked to increased potency .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| Compound 10 | HT29 (colon cancer) | 1.98 ± 1.22 | Induction of apoptosis |

| Ethyl Carbamate | Various types | Varies | Enzyme inhibition |

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promise as an antimicrobial agent. Compounds with similar thiazole structures have been reported to exhibit activity against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds with a similar framework to this compound exhibited potent anticancer activity against multiple cell lines, suggesting that modifications at the phenyl position can significantly impact efficacy .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of thiazole derivatives, revealing that certain compounds could effectively inhibit key metabolic enzymes involved in cancer progression. This highlights the potential for developing this compound as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized for higher yield?

- Answer: The synthesis typically involves multi-step reactions, including:

- Formation of the thiazole ring via cyclization of thiourea derivatives.

- Coupling of the 3-fluoro-4-methylphenylamine moiety using carbodiimide-based coupling agents.

- Final carbamate formation via reaction with ethyl chloroformate.

Optimization strategies include using polar aprotic solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like 4-dimethylaminopyridine (DMAP) to enhance selectivity. Microwave-assisted synthesis has been reported to improve reaction rates and yields in analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 7.2–7.5 ppm for protons), carbamate carbonyl (δ 155–160 ppm), and aromatic fluorine coupling patterns.

- Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 348.38 (CHFNOS).

- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm) and N-H bends (3300–3500 cm) .

Q. What initial biological screening assays are recommended to evaluate the compound’s bioactivity?

- Answer:

- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC values.

- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays for targets like α-glucosidase or chitin synthase, given structural similarities to bioactive thiazole-carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different cell lines?

- Answer: Discrepancies may arise from variations in:

- Cell Line Sensitivity : Compare IC values in panels of cell lines (e.g., NCI-60) to identify tissue-specific responses.

- Oxidative Stress Mechanisms : Measure reactive oxygen species (ROS) levels and correlate with apoptosis markers (e.g., caspase-3 activation). Evidence from analogous compounds suggests G1-phase cell cycle arrest via ROS-mediated pathways in HepG2 cells .

- Experimental Design : Standardize assay conditions (e.g., serum concentration, exposure time) to minimize variability .

Q. What methodological approaches are recommended for elucidating the interaction between this compound and potential enzyme targets?

- Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., chitin synthase or kinases) based on the thiazole ring’s π-stacking potential and carbamate’s hydrogen-bonding capacity.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can researchers address challenges in reproducing synthetic yields reported in literature?

- Answer: Critical factors include:

- Purification Techniques : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product.

- Catalyst Screening : Test alternatives to DMAP, such as polymer-supported catalysts, to improve recyclability.

- Reaction Monitoring : Employ in situ FTIR or TLC to track intermediate formation and optimize reaction timelines .

Key Notes

- Safety Data : No explicit toxicity data exists for this compound, but structurally similar carbamates show hepatotoxicity at high doses. Conduct Ames tests and hepatic enzyme profiling in preclinical models .

- Conflicting Data : Discrepancies in cytotoxicity may reflect assay-specific variables (e.g., cell passage number, endotoxin levels). Replicate studies with blinded controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.